molecular formula C13H22O2 B11944692 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexan-1-ol CAS No. 41641-09-2

1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexan-1-ol

Cat. No.: B11944692
CAS No.: 41641-09-2
M. Wt: 210.31 g/mol
InChI Key: MJQWBMRBYSWPQD-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol can be achieved through several methods. One common approach involves the reaction between acetylene and a suitable cyclohexanol derivative in the presence of a catalyst. For example, the reaction between acetylene 1,2,5-triols and orthoformic ester in the presence of catalytic quantities of benzoic acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and butynyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide can substitute the hydroxyl group with a halogen atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original alcohol. Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and butynyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol is unique due to the presence of both a hydroxyl and a butynyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

41641-09-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-(3-hydroxybut-1-ynyl)-2,2,6-trimethylcyclohexan-1-ol

InChI

InChI=1S/C13H22O2/c1-10-6-5-8-12(3,4)13(10,15)9-7-11(2)14/h10-11,14-15H,5-6,8H2,1-4H3

InChI Key

MJQWBMRBYSWPQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1(C#CC(C)O)O)(C)C

Origin of Product

United States

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